3-Cyclopropoxy-5-iodobenzonitrile
Description
3-Cyclopropoxy-5-iodobenzonitrile is a substituted benzonitrile derivative characterized by a cyclopropoxy group at the 3-position and an iodine atom at the 5-position of the aromatic ring. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropoxy group may confer metabolic stability compared to longer alkoxy chains .
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodobenzonitrile |
InChI |
InChI=1S/C10H8INO/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-5,9H,1-2H2 |
InChI Key |
HQGMWOPEGPSSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodobenzonitrile typically involves the introduction of the cyclopropoxy group and the iodine atom onto a benzonitrile core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-bromobenzonitrile, is reacted with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield 3-Cyclopropoxy-5-iodobenzonitrile.
Industrial Production Methods
Industrial production methods for 3-Cyclopropoxy-5-iodobenzonitrile would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to other functional groups.
Cyclopropane Ring Reactions: The cyclopropoxy group can participate in ring-opening reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Cyclopropane Ring Reactions: Acidic or basic conditions can facilitate the ring-opening of the cyclopropane group.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: Products include amines, carboxylic acids, or other oxidized forms of the nitrile group.
Cyclopropane Ring Reactions: Products include open-chain derivatives of the original compound.
Scientific Research Applications
3-Cyclopropoxy-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodobenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropoxy group and the iodine atom can influence the compound’s binding affinity and specificity, while the nitrile group can participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
Key Observations:
- Halogen Reactivity : The iodine atom enables nucleophilic aromatic substitution or cross-coupling reactions, contrasting with fluorine (in 3-propoxy-5-fluorobenzonitrile), which is inert under similar conditions .
- Electron Effects: The nitrile group’s electron-withdrawing nature is amplified by trifluoromethyl () but moderated by dimethylamino (), affecting ring electrophilicity .
Challenges and Limitations
- Synthesis Complexity: Introducing cyclopropoxy groups requires specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), unlike simpler alkoxy chains .
- Toxicity Concerns : Heavy halogens like iodine may pose handling challenges, contrasting with fluorine-containing analogs (), which are generally safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
